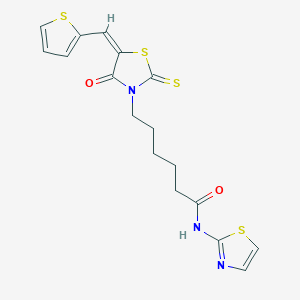
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C17H17N3O2S4 and its molecular weight is 423.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)hexanamide is a complex thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine core with multiple functional groups, including a thiophene moiety and a thiazole ring. Its chemical formula is C14H15N3O3S3 . The structural complexity contributes to its diverse biological activities, which include anticholinesterase, anticancer, and antimicrobial effects.
1. Anticholinesterase Activity
Thiazolidine derivatives have shown promising anticholinesterase activity, making them potential candidates for treating Alzheimer's disease (AD). Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) effectively. For instance, some thiazole derivatives have demonstrated AChE inhibition with IC50 values in the nanomolar range .
2. Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is implicated in AD pathology through its role in tau phosphorylation and amyloid-beta peptide processing. Thiazolidine derivatives have been identified as inhibitors of GSK-3β, which is crucial for developing AD therapeutics. The multitarget effects of these compounds at micromolar concentrations suggest their potential as multifunctional agents against neurodegeneration .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, certain compounds exhibit cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest. In vitro studies showed that derivatives could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics .
4. Antimicrobial Activity
The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Studies indicate that thiazolidine derivatives possess minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship analysis suggests that modifications to the thiazolidine scaffold can enhance antibacterial efficacy.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at the thiazole ring | Increased AChE inhibition |
| Alteration of the thiophene group | Enhanced cytotoxicity against cancer cells |
| Variations in side chains | Modulation of antimicrobial potency |
Case Studies
Several case studies have investigated the biological activity of related thiazolidine compounds:
- Alzheimer's Disease Model : In an animal model of AD, thiazolidine derivatives demonstrated significant improvements in cognitive function correlated with reduced amyloid plaque burden and tau hyperphosphorylation .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed that certain derivatives induced apoptosis through mitochondrial pathways, with IC50 values indicating potent activity compared to standard treatments .
- Antimicrobial Efficacy : A study comparing various thiazolidine derivatives found that some exhibited superior activity against MRSA compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
属性
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S4/c21-14(19-16-18-7-10-25-16)6-2-1-3-8-20-15(22)13(26-17(20)23)11-12-5-4-9-24-12/h4-5,7,9-11H,1-3,6,8H2,(H,18,19,21)/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUREJKQPCWOW-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














